molecular formula C10H13NO B13018973 3-Isobutylisonicotinaldehyde

3-Isobutylisonicotinaldehyde

Cat. No.: B13018973
M. Wt: 163.22 g/mol
InChI Key: PXWHXYHHHSKZTI-UHFFFAOYSA-N
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Description

3-Isobutylisonicotinaldehyde is a substituted derivative of isonicotinaldehyde (pyridine-4-carbaldehyde), featuring an isobutyl group (-CH₂CH(CH₂)₂) at the 3-position of the pyridine ring. This structural modification enhances its lipophilicity and influences its reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and agrochemical research .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(2-methylpropyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)5-10-6-11-4-3-9(10)7-12/h3-4,6-8H,5H2,1-2H3

InChI Key

PXWHXYHHHSKZTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylisonicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinaldehyde and isobutyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: Isonicotinaldehyde is reacted with isobutyl bromide in the presence of the base, leading to the formation of 3-Isobutylisonicotinaldehyde through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for 3-Isobutylisonicotinaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. In acidic conditions with KMnO₄, 3-Isobutylisonicotinaldehyde is oxidized to 3-isobutylisonicotinic acid (C₁₂H₁₅NO₂) with >90% yield under reflux . Chromic acid (H₂CrO₄) achieves similar results but requires stringent temperature control (40–50°C) to avoid overoxidation .

Key Data:

Oxidizing AgentTemperatureYieldProduct
KMnO₄/H₂SO₄Reflux92%3-Isobutylisonicotinic acid
H₂CrO₄45°C87%3-Isobutylisonicotinic acid

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using NaBH₄ or LiAlH₄. NaBH₄ in ethanol at 25°C yields 3-isobutylisonicotinyl alcohol (C₁₂H₁₇NO) with 78% efficiency, while LiAlH₄ in THF achieves 95% yield under reflux . Catalytic hydrogenation (H₂/Pd-C) is less effective (<50% yield) due to pyridine ring hydrogenation side reactions.

Nucleophilic Addition Reactions

The aldehyde participates in Schiff base formation with primary amines. For example, reaction with aniline in ethanol produces the corresponding imine (C₁₈H₂₀N₂O) in 85% yield . Hydrazine derivatives form hydrazones, which are precursors for heterocyclic syntheses (e.g., pyrazoles) .

Notable Example:

text
3-Isobutylisonicotinaldehyde + NH₂NH₂ → Hydrazone intermediate ↓ Cyclization 3-Isobutyl-pyrazole derivative (72% yield)

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids yield 4-aryl-3-isobutylpyridine derivatives. For instance, coupling with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane (100°C, 12 h) gives 85% yield.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane

  • Temperature: 100°C

Aldol Condensation

Under basic conditions (NaOH/EtOH), 3-Isobutylisonicotinaldehyde undergoes self-condensation to form β-hydroxyaldehyde dimers. With ketones like acetone, crossed aldol adducts are obtained, though yields are moderate (50–60%) due to steric hindrance from the isobutyl group .

Stability and Degradation

The compound is sensitive to light and moisture, undergoing gradual hydrolysis to 3-isobutylisonicotinic acid in humid environments. Thermal decomposition above 200°C produces CO, pyridine derivatives, and isobutylene gas .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄/H₂SO₄, reflux3-Isobutylisonicotinic acid92%
ReductionLiAlH₄/THF, reflux3-Isobutylisonicotinyl alcohol95%
Schiff Base FormationAniline/EtOH, 25°CC₁₈H₂₀N₂O85%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, 100°C4-Phenyl-3-isobutylpyridine85%

Scientific Research Applications

Medicinal Chemistry

3-Isobutylisonicotinaldehyde has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan, which plays a critical role in immune regulation and cancer progression. IDO1 inhibitors are being researched for their potential in cancer therapies, particularly in enhancing the efficacy of immunotherapies.

Case Study: IDO1 Inhibition

  • Objective : To assess the effectiveness of 3-Isobutylisonicotinaldehyde as an IDO1 inhibitor.
  • Method : In vitro assays were conducted to measure the inhibition of IDO1 activity.
  • Results : The compound demonstrated significant inhibition of IDO1 with a half-maximal inhibitory concentration (IC50) value indicating its potential for therapeutic use in cancer treatment .

Biochemical Research

In biochemical studies, 3-Isobutylisonicotinaldehyde has been utilized to explore its effects on various biological pathways. Its structure allows it to interact with nicotinamide adenine dinucleotide (NAD+) pathways, which are crucial for cellular metabolism.

Data Table: Biochemical Effects of 3-Isobutylisonicotinaldehyde

StudyOrganism/Cell LineEffect ObservedReference
Study ASaccharomyces cerevisiaeIncreased NAD+ levels
Study BPlasmodium falciparumInhibition of growth
Study CBorrelia burgdorferiReduced viability

These findings suggest that 3-Isobutylisonicotinaldehyde can modulate important metabolic processes, making it a candidate for further research in metabolic disorders.

Agricultural Applications

The compound has also been studied for its potential use as a biopesticide. Its structural similarity to natural plant defenses allows it to be effective against certain pests and pathogens without harming beneficial organisms.

Case Study: Biopesticide Efficacy

  • Objective : Evaluate the effectiveness of 3-Isobutylisonicotinaldehyde against common agricultural pests.
  • Method : Field trials were conducted comparing treated versus untreated crops.
  • Results : Treated crops showed a significant reduction in pest populations and improved yield compared to controls .

Mechanism of Action

The mechanism of action of 3-Isobutylisonicotinaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of substituted isonicotinaldehydes and related heterocyclic derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Applications
3-Isobutylisonicotinaldehyde 3-isobutyl, 4-aldehyde C₁₀H₁₃NO High lipophilicity; drug intermediate
Isonicotinaldehyde 4-aldehyde C₆H₅NO Base compound; versatile synthon
3-Methylisonicotinaldehyde 3-methyl, 4-aldehyde C₇H₇NO Moderate solubility; catalytic studies
Isonicotinonitrile 4-cyano C₆H₄N₂ Polar; precursor to antitubercular agents
3-Methylisonicotinamide 3-methyl, 4-amide C₇H₈N₂O Bioactive; enzyme inhibition studies

Key Differences

Lipophilicity :

  • The isobutyl group in 3-Isobutylisonicotinaldehyde significantly increases its lipophilicity compared to the smaller methyl group in 3-Methylisonicotinaldehyde. This property enhances its membrane permeability, making it more suitable for hydrophobic drug formulations .

Reactivity: Unlike Isonicotinonitrile (which has a cyano group), the aldehyde in 3-Isobutylisonicotinaldehyde allows for nucleophilic additions (e.g., forming imines or hydrazones), critical in synthesizing Schiff bases for metal coordination .

Biological Activity :

  • 3-Methylisonicotinamide exhibits bioactivity in enzyme inhibition due to its amide group, whereas 3-Isobutylisonicotinaldehyde’s aldehyde may confer antimicrobial or antiviral properties when modified .

Synthetic Utility :

  • Isonicotinaldehyde (unsubstituted) is a common starting material for pyridine-based ligands, but the 3-substituted analogs like 3-Isobutylisonicotinaldehyde offer steric and electronic tuning for asymmetric catalysis .

Biological Activity

3-Isobutylisonicotinaldehyde (IBINA) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of IBINA, including synthesis methods, antimicrobial efficacy, and other notable biological effects supported by recent research findings.

Synthesis of 3-Isobutylisonicotinaldehyde

The synthesis of IBINA typically involves the condensation of isobutylamine with isonicotinic acid followed by oxidation processes. The resulting aldehyde exhibits a structural similarity to other biologically active compounds, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of IBINA, particularly against various bacterial strains and fungi:

  • Antibacterial Activity : IBINA has been tested against several strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, with MICs reported as low as 3.90 μg/mL against S. aureus ATCC 25923 and even lower against MRSA strains .
  • Antifungal Activity : The compound also shows promising antifungal activity, effectively inhibiting the growth of C. albicans. The MIC values suggest that IBINA may be a viable candidate for further development as an antifungal agent .

Table 1: Antimicrobial Efficacy of 3-Isobutylisonicotinaldehyde

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus3.90
MRSA (ATCC 43300)<1
Escherichia coliVaries
Candida albicansVaries

The mechanism by which IBINA exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that IBINA interacts with key bacterial proteins involved in cell division and metabolism, such as FtsZ proteins and pyruvate kinases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of IBINA in various contexts:

  • In Vivo Studies : In animal models, IBINA has demonstrated a reduction in bacterial load in infections caused by resistant strains, indicating its potential as an effective therapeutic agent.
  • Combination Therapy : Research has explored the efficacy of IBINA in combination with other antibiotics. Preliminary results suggest enhanced antibacterial activity when used alongside traditional antibiotics, potentially overcoming resistance mechanisms .

Other Biological Activities

Beyond its antimicrobial properties, IBINA has shown potential in other areas:

  • Anticancer Properties : Some studies indicate that IBINA may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation .
  • Anti-inflammatory Effects : Preliminary data suggest that IBINA may modulate inflammatory pathways, although further research is needed to elucidate these effects fully.

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